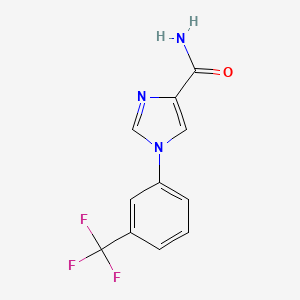![molecular formula C20H21FN2O B11788094 2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788094.png)
2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a heterocyclic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a fluorophenyl group, a methylpiperidinyl group, and a benzo[d]oxazole core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors such as o-aminophenol and carboxylic acids or their derivatives.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and suitable coupling reactions, such as Suzuki or Heck coupling.
Attachment of the Methylpiperidinyl Group: This can be done through nucleophilic substitution reactions where the piperidine derivative is introduced to the benzo[d]oxazole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzo[d]oxazole: Lacks the fluorophenyl and methylpiperidinyl groups, resulting in different biological activities.
2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and biological effects.
2-(3-Fluorophenyl)-5-methylbenzo[d]oxazole: Lacks the piperidinyl group, affecting its overall properties and applications.
Uniqueness
The presence of both the fluorophenyl and methylpiperidinyl groups in 2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C20H21FN2O |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-5-[(4-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H21FN2O/c1-14-7-9-23(10-8-14)13-15-5-6-19-18(11-15)22-20(24-19)16-3-2-4-17(21)12-16/h2-6,11-12,14H,7-10,13H2,1H3 |
Clé InChI |
XJLXDJMSBSEDCH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Phenyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11788021.png)
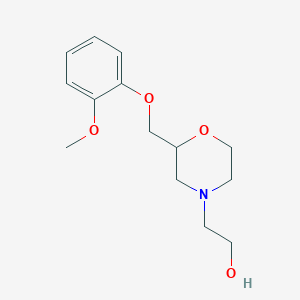
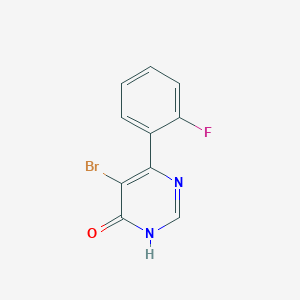
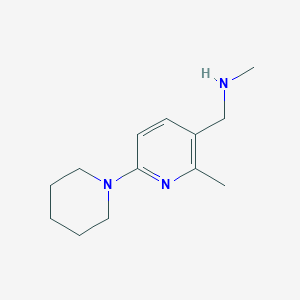


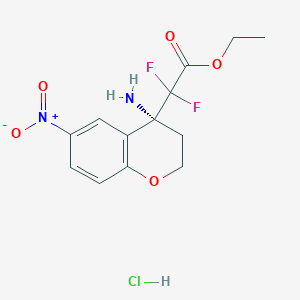
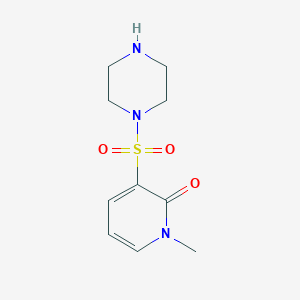
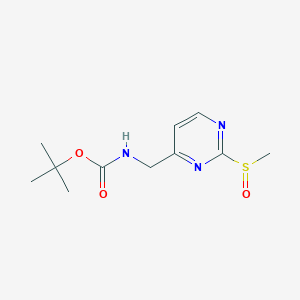
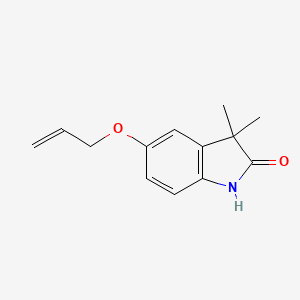
![6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)
![2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)
